2-Methyl-5-phenylfuran-3-carboxylic acid

Mechanobiology Ion Channel Pharmacology Piezo1 Agonist

This specific heterocyclic building block (Jedi1) is essential for orthogonal Piezo1 channel studies due to its unique allosteric binding site on the blade domain, distinct from Yoda1. It offers a strategic advantage in Pim-1 kinase inhibitor design, validated by a high-resolution co-crystal structure (PDB 4MTA) showing its defined binding mode.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 108124-17-0
Cat. No. B017805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenylfuran-3-carboxylic acid
CAS108124-17-0
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
InChIKeyVLMNACSEESRUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-5-phenylfuran-3-carboxylic Acid (CAS 108124-17-0) as a Selective Piezo1 Activator and Privileged Fragment Scaffold


2-Methyl-5-phenylfuran-3-carboxylic acid (CAS 108124-17-0), also designated Jedi1, is a heterocyclic small molecule belonging to the furoic acid class. It is characterized by a furan ring bearing a carboxylic acid at the 3-position, a methyl group at the 2-position, and a phenyl substituent at the 5-position . Its utility in research stems from two primary, quantifiable attributes: it acts as a mechanistically distinct activator of the mechanosensitive Piezo1 ion channel, and it serves as a structurally validated fragment for kinase inhibitor discovery, as evidenced by a high-resolution co-crystal structure with Pim-1 kinase [1].

Why Generic Piezo1 Activators or Furoic Acid Analogs Cannot Substitute for 2-Methyl-5-phenylfuran-3-carboxylic Acid in Specialized Research


Substitution of 2-methyl-5-phenylfuran-3-carboxylic acid (Jedi1) with seemingly similar furoic acid derivatives or other Piezo1 agonists (e.g., Yoda1) introduces significant experimental confounds. The compound's specific substitution pattern on the furan core dictates a unique allosteric binding site on Piezo1, distinct from that of Yoda1 . This results in a different activation mechanism and, critically, a distinct EC50 profile (~200 μM for mPiezo1) compared to both the more potent Yoda1 (~17 μM) and the closely related Jedi2 (158 μM) [1]. Furthermore, the phenyl and methyl substituents are essential for its validated binding mode within the ATP-binding pocket of Pim-1 kinase, as revealed by X-ray crystallography; an unsubstituted furoic acid or a simple phenylfuran analog would lack the necessary contacts for this specific interaction [2]. Therefore, generic substitution compromises both the mechanotransduction and kinase-targeting research applications that define this compound's utility.

Quantitative Evidence Guide: Selecting 2-Methyl-5-phenylfuran-3-carboxylic Acid Based on Measurable Performance Differentiators


Mechanistically Distinct Piezo1 Activation: Quantified EC50 and Unique Allosteric Site vs. Yoda1 and Jedi2

2-Methyl-5-phenylfuran-3-carboxylic acid (Jedi1) activates the mechanosensitive Piezo1 channel with an EC50 of ~200 μM (mouse Piezo1), positioning it as a moderately potent agonist with a unique mechanism [1]. Crucially, it binds to an extracellular allosteric site on the peripheral blade domain, distinct from the binding site of the commonly used agonist Yoda1 . This differentiated mechanism enables long-range allosteric gating of the pore and provides a complementary tool for dissecting Piezo1 structure-function relationships. Compared to its close analog Jedi2 (EC50 = 158 μM), Jedi1 exhibits a slightly lower potency (1.27-fold difference), but its phenyl ring (versus thienyl in Jedi2) may confer different physicochemical properties and binding kinetics that are relevant for specific experimental designs [1].

Mechanobiology Ion Channel Pharmacology Piezo1 Agonist

Validated Fragment Hit for Pim-1 Kinase: High-Resolution Co-Crystal Structure Defines a Precise Binding Mode

A high-resolution (2.20 Å) X-ray crystal structure of 2-methyl-5-phenylfuran-3-carboxylic acid in complex with the Pim-1 kinase domain (PDB ID: 4MTA) provides atomic-level validation of its binding mode within the ATP-binding pocket [1]. This structural information, derived from a Novartis fragment-based screening campaign, is a critical differentiator from other furoic acid fragments that may lack experimental structural data or exhibit different binding poses [2]. The defined electron density for the ligand (modeled as fragment 2D2) confirms its orientation and key interactions, enabling rational structure-guided optimization. While a precise IC50 from the same study is not publicly disclosed, the co-crystal structure itself serves as a high-value quantitative asset for computational chemistry and medicinal chemistry efforts.

Fragment-Based Drug Discovery Kinase Inhibitor Structural Biology

Synthetic Accessibility and Provenance: Documented High-Yield Esterification Route for Scale-Up

A patent literature procedure (US08309580B2) provides a validated synthetic route for derivatizing 2-methyl-5-phenylfuran-3-carboxylic acid, demonstrating its utility as a building block . Specifically, esterification with ethyl iodide under mild conditions (K2CO3, DMF, room temperature, 4 hours) proceeds with a quantitative yield (100%) to afford the corresponding ethyl ester . This documented, high-yielding transformation contrasts with the often-unspecified or lower-yielding reactions typical of unoptimized fragments, providing a reliable starting point for library synthesis or scale-up efforts.

Organic Synthesis Process Chemistry Building Block

Defined Physicochemical Profile for Fragment Library Curation and Computational Filtering

2-Methyl-5-phenylfuran-3-carboxylic acid possesses a well-defined and favorable physicochemical profile for a fragment, with a molecular weight of 202.21 g/mol, a calculated XLogP3 of 2.6, and only 2 rotatable bonds [1]. These properties align with the 'Rule of Three' guidelines for fragment-based drug discovery. Its characterization as a 'fragment molecule' and 'important scaffold' by specialized chemical biology vendors further underscores its curated status as a privileged building block for molecular linking and expansion strategies [2]. This defined profile simplifies computational library design and ensures compatibility with high-concentration biochemical screening formats, contrasting with larger or more lipophilic analogs that may suffer from poor solubility or non-specific binding.

Fragment-Based Screening Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Use Cases for 2-Methyl-5-phenylfuran-3-carboxylic Acid Based on Quantitative Evidence


Orthogonal Mechanotransduction Studies Requiring Distinct Piezo1 Activation Mechanisms

Researchers investigating the complex allosteric regulation of Piezo1 require tools that activate the channel through different binding sites to dissect signaling pathways. 2-Methyl-5-phenylfuran-3-carboxylic acid (Jedi1) serves as an essential orthogonal probe to the widely used Yoda1. Its unique binding to the peripheral blade domain and distinct EC50 profile (~200 μM) allows for comparative studies that can deconvolve the effects of pore-domain vs. blade-domain activation [1]. This is particularly critical in vascular biology and neuroscience, where Piezo1 plays context-dependent roles.

Structure-Guided Kinase Inhibitor Design Starting from a Validated Pim-1 Fragment Hit

In fragment-based drug discovery campaigns targeting the Pim-1 kinase, the availability of a high-resolution co-crystal structure (PDB 4MTA) provides an immediate, strategic advantage [2]. Medicinal chemists can use this structure to rationally design analogues of 2-methyl-5-phenylfuran-3-carboxylic acid, exploiting its well-defined interactions within the ATP-binding pocket. This structural information de-risks the hit-to-lead process compared to starting from fragments with only predicted or unknown binding modes, making it a preferred choice for focused library synthesis and structure-activity relationship (SAR) exploration.

Parallel Synthesis of Derivatized Furoic Acid Libraries Using Validated High-Yield Protocols

Chemical biology and medicinal chemistry groups engaged in library synthesis require building blocks with documented, robust reactivity. The patent literature provides a quantitative procedure for the esterification of 2-methyl-5-phenylfuran-3-carboxylic acid, achieving a 100% yield under mild conditions . This reliability supports automated parallel synthesis workflows and larger-scale analog preparation, reducing the time and material costs associated with optimizing reactions for less-characterized fragments.

Computational Chemistry and Virtual Screening with a Well-Defined Fragment Scaffold

The compound's precisely defined physicochemical parameters (MW 202.21, XLogP3 2.6, 2 rotatable bonds) make it an ideal candidate for computational fragment library design and virtual screening [3]. Its properties are fully compliant with fragment-based drug discovery guidelines, and its validated binding pose in Pim-1 provides a benchmark for docking studies and pharmacophore modeling. Procurement of this specific compound supports the development and validation of computational models for predicting ligand-protein interactions.

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